Propanoic acid, 2-(acetyloxy)-, (2R)-
Overview
Description
Propanoic acid, 2-(acetyloxy)-, (2R)- is a chiral ester derivative of propanoic acid. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound has a molecular formula of C5H8O4 and a molecular weight of 132.11 g/mol .
Mechanism of Action
Target of Action
The primary target of ®-2-acetoxypropanoic acid is Protein Tyrosine Phosphatase 1B (PTP 1B) . PTP 1B is a negative regulator of the insulin-signalling pathway and is considered a promising potential therapeutic target, particularly for the treatment of type-2 diabetes .
Mode of Action
®-2-acetoxypropanoic acid interacts with PTP 1B, inhibiting its activity . This inhibition disrupts the normal function of PTP 1B, which is to dephosphorylate insulin receptors in cells, acting as a negative regulator of insulin signalling . By inhibiting PTP 1B, ®-2-acetoxypropanoic acid enhances insulin sensitivity .
Biochemical Pathways
The inhibition of PTP 1B by ®-2-acetoxypropanoic acid affects the insulin-signalling pathway . This pathway is crucial for the regulation of glucose levels in the body. By enhancing insulin sensitivity, ®-2-acetoxypropanoic acid promotes the uptake of glucose into cells, thereby helping to regulate blood glucose levels .
Pharmacokinetics
An in vivo study using wistar rats has demonstrated that propanoic acid exerted a hypoglycemic action when given orally , suggesting it has good bioavailability.
Result of Action
The primary result of the action of ®-2-acetoxypropanoic acid is the enhancement of insulin sensitivity . This leads to improved glucose uptake into cells and thus helps in the regulation of blood glucose levels . This makes ®-2-acetoxypropanoic acid a potential therapeutic agent for the management of type-2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-(acetyloxy)-, (2R)- typically involves the esterification of ®-2-hydroxypropanoic acid with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(acetyloxy)-, (2R)- undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-2-hydroxypropanoic acid and acetic acid.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Major Products
Hydrolysis: ®-2-hydroxypropanoic acid and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Propanoic acid, 2-(acetyloxy)-, (2R)- has a wide range of applications in scientific research:
Biology: Employed in studies related to enzyme catalysis and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: A simple carboxylic acid with similar chemical properties but lacks the ester functionality.
Acetic acid: Another carboxylic acid with a simpler structure and different reactivity.
Lactic acid: A hydroxy acid that shares structural similarities but differs in its functional groups.
Uniqueness
Propanoic acid, 2-(acetyloxy)-, (2R)- is unique due to its chiral ester structure, which imparts specific reactivity and selectivity in chemical and biological processes. Its ability to undergo hydrolysis and participate in various reactions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(2R)-2-acetyloxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLNOANVTIKPEE-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18668-00-3 | |
Record name | (R)-(+)-2-Acetoxypropionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.